molecular formula C10H14O4 B14260892 2-Ethoxy-4,6-bis(hydroxymethyl)phenol CAS No. 185427-43-4

2-Ethoxy-4,6-bis(hydroxymethyl)phenol

Cat. No.: B14260892
CAS No.: 185427-43-4
M. Wt: 198.22 g/mol
InChI Key: FOZCGYBNIZXCLB-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-bis(hydroxymethyl)phenol is an organic compound with the molecular formula C10H14O4 It is a phenolic compound characterized by the presence of two hydroxymethyl groups and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol typically involves the reaction of phenol derivatives with formaldehyde under specific conditions. One common method involves the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This reaction yields the hydroxymethyl derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,6-bis(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Electrophiles such as alkyl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

2-Ethoxy-4,6-bis(hydroxymethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,6-bis(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-(hydroxymethyl)phenol: Similar structure but with only one hydroxymethyl group.

    2,6-Bis(hydroxymethyl)-p-cresol: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

2-Ethoxy-4,6-bis(hydroxymethyl)phenol is unique due to the presence of both ethoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

185427-43-4

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-ethoxy-4,6-bis(hydroxymethyl)phenol

InChI

InChI=1S/C10H14O4/c1-2-14-9-4-7(5-11)3-8(6-12)10(9)13/h3-4,11-13H,2,5-6H2,1H3

InChI Key

FOZCGYBNIZXCLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1O)CO)CO

Origin of Product

United States

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